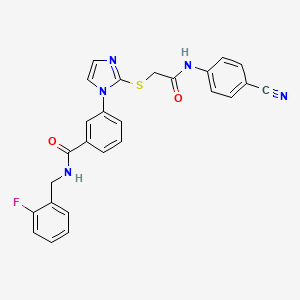

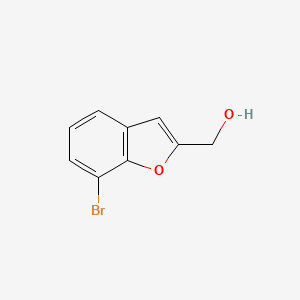

methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate, also known as MAMPDP, is a synthetic compound used in a variety of scientific research applications. It is an acetamido derivative of 4-methoxy-2,6-dimethylphenylpropionic acid, and is structurally related to a number of other compounds such as lysine and arginine. It is a white, crystalline powder that is soluble in organic solvents and has a melting point of approximately 160-162°C.

科学的研究の応用

Heterocyclic Systems Synthesis

Lovro Selič et al. (1997) explored the synthesis of heterocyclic systems using derivatives of the compound . They demonstrated the preparation of various heterocycles, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones, through multi-step synthetic routes starting from acetoacetic esters. This work highlights the potential of such compounds in synthesizing complex heterocyclic structures, which are crucial in pharmaceuticals and agrochemicals (Selič, Grdadolnik, & Stanovnik, 1997).

Photoinitiated Polymerization

A study by Y. Guillaneuf et al. (2010) focused on the application of a similar compound as a photoiniferter in nitroxide-mediated photopolymerization (NMP). This innovative approach used UV irradiation to initiate polymer growth, demonstrating the compound's role in developing new photopolymerization techniques. The research opens up avenues for using these compounds in creating polymers with tailored properties (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Advanced Synthetic Routes

The work of Lucija Pizzioli et al. (1998) on the synthesis and transformation of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate showcases the compound's versatility as a synthon for creating polysubstituted heterocycles. This research underscores the role of these compounds in constructing complex molecular architectures, essential in drug development and materials science (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Environmental Applications

A notable application outside of direct chemical synthesis is detailed by J. Pignatello and Yunfu Sun (1995), who investigated the photoassisted Fenton reaction for the complete oxidation of pollutants in water. Although the study focuses on different compounds, it exemplifies how related chemical structures can play a crucial role in environmental remediation technologies, highlighting the broader applicability of these compounds in addressing environmental challenges (Pignatello & Sun, 1995).

特性

IUPAC Name |

methyl (Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-9-6-12(19-4)7-10(2)13(9)8-14(15(18)20-5)16-11(3)17/h6-8H,1-5H3,(H,16,17)/b14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVRBYWRPYMDBD-ZSOIEALJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)C)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1/C=C(/C(=O)OC)\NC(=O)C)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2822255.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2822257.png)

![1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B2822258.png)

![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2822262.png)

![2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide](/img/structure/B2822266.png)

![N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2822269.png)

![Methyl 4-[(4-methylphenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl ether](/img/structure/B2822272.png)